3-(3-methylphenyl)-1-(2-phenoxyethyl)urea

Description

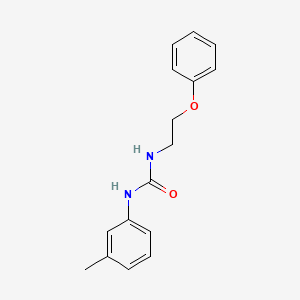

3-(3-Methylphenyl)-1-(2-phenoxyethyl)urea is a diarylurea derivative characterized by a urea core substituted with a 3-methylphenyl group and a 2-phenoxyethyl chain. The compound’s design integrates a flexible phenoxyethyl moiety, which may influence solubility and binding interactions, and a 3-methylphenyl group that could enhance lipophilicity and steric effects. Synthesis likely follows established urea-forming reactions, such as coupling isocyanates with amines or via carbodiimide-mediated pathways, as seen in analogous diarylurea preparations .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-13-6-5-7-14(12-13)18-16(19)17-10-11-20-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKZVJCSNWNFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 2-phenoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Physical and Structural Comparison

Key Observations :

- Melting Points: The target compound’s melting point is unreported, but analogues with rigid diaryl structures (e.g., compounds 27–31) exhibit higher melting points (194–206°C), likely due to stronger π-π stacking and hydrogen bonding. The phenoxyethyl chain in the target compound may reduce crystallinity, lowering its melting point .

- Substituent Effects : The 3-methylphenyl group in the target compound provides moderate steric bulk compared to electron-withdrawing (e.g., nitro in compound 29) or polar (e.g., chloro in compound 30) groups in analogues. This may influence receptor binding kinetics and metabolic stability.

Phenoxyethyl-Containing Analogues

describes a triazolone derivative with a 2-phenoxyethyl group (C25H32ClN5O2•HCl). While structurally distinct from urea-based compounds, this highlights the pharmacological relevance of phenoxyethyl chains:

- Flexibility vs. Rigidity: The phenoxyethyl group in the target compound may enhance solubility and membrane permeability compared to rigid diarylureas, but could reduce target affinity due to increased conformational freedom .

- Biological Activity: Triazolones with phenoxyethyl groups (e.g., ) often target serotonin or dopamine receptors, suggesting that the phenoxyethyl moiety in the target compound might confer cross-reactivity with non-CB1 targets .

Role of the 3-Methylphenyl Group

The 3-methylphenyl group is also found in 3-methylmethcathinone (3-MMC, –4), a cathinone derivative. However, its role differs:

- In Urea Derivatives : The 3-methylphenyl group likely contributes to hydrophobic interactions in CB1 binding, analogous to the 4-chlorophenyl group in compounds 27–31 .

- In Cathinones: The same substituent in 3-MMC enhances lipophilicity and prolongs stimulant effects by delaying metabolism . This contrast underscores the context-dependent role of substituents.

Research Implications and Limitations

- Structural Optimization: Replacing the 4-chlorophenyl group in diarylureas with a phenoxyethyl chain (as in the target compound) could balance solubility and potency, but requires empirical validation.

- Data Gaps : Direct pharmacological data (e.g., binding affinity, metabolic stability) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogues.

- Contradictions : suggests rigid diaryl structures favor high melting points and receptor affinity, while implies flexible chains may broaden target profiles but reduce specificity .

Biological Activity

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1203035-75-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Urease Inhibition : The compound has been studied for its potential to inhibit urease, an enzyme linked to several pathological conditions such as peptic ulcers and kidney stones. Urease inhibitors are sought after for their therapeutic potential in treating these conditions .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its potential therapeutic applications .

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may bind to the active site of urease, preventing substrate interaction and thereby inhibiting its activity.

- Radical Scavenging : It may also exhibit free radical scavenging activity, which is beneficial in reducing oxidative stress within biological systems .

Urease Inhibition Studies

A significant focus has been on the compound's ability to inhibit urease. A comparative study revealed that derivatives with similar structures exhibited varying degrees of inhibition:

Antioxidant Activity

The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of the compound. Results indicated that it demonstrated moderate activity compared to standard antioxidants like Vitamin C:

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | TBD | 100 |

| Vitamin C | 90% | 100 |

Case Studies

A recent investigation into urea derivatives highlighted the importance of structural modifications in enhancing biological activity. The study synthesized a series of urea compounds, including this compound, and assessed their urease inhibitory properties and cytotoxicity against cancer cell lines.

Key Findings:

- Cytotoxicity : Compounds were tested against triple-negative breast cancer (TNBC) cell lines, showing promising results for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : The study emphasized that specific substitutions on the phenyl ring could significantly affect biological activity, guiding future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.